molecular formula C5H8F2O3 B6260720 4,4-difluoro-5-hydroxypentanoic acid CAS No. 2168335-54-2

4,4-difluoro-5-hydroxypentanoic acid

Cat. No.: B6260720
CAS No.: 2168335-54-2
M. Wt: 154.1
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Description

4,4-Difluoro-5-hydroxypentanoic acid is a fluorinated organic compound that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The presence of both a carboxylic acid and a hydroxyl group on a short aliphatic chain, differentiated by two fluorine atoms at the 4-position, makes this molecule a valuable scaffold for constructing more complex structures. Researchers utilize such difluorinated compounds to modulate the electronic properties, metabolic stability, and bioavailability of target molecules. The specific applications and mechanism of action for this compound are areas of active investigation. This product is intended for research purposes and is strictly for laboratory use. It is not approved for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet and handle all chemicals with appropriate precautions.

Properties

CAS No.

2168335-54-2

Molecular Formula

C5H8F2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4,4 Difluoro 5 Hydroxypentanoic Acid

Intramolecular Cyclization Reactions

The intramolecular esterification of hydroxycarboxylic acids to form cyclic esters, known as lactones, is a fundamental reaction in organic chemistry. nagwa.comwikipedia.org For 5-hydroxypentanoic acid, this reaction yields δ-valerolactone, a six-membered ring. The process is typically acid-catalyzed and involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The hydroxyl group at the C5 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. nagwa.comyoutube.com This is followed by the elimination of a water molecule to form the stable lactone ring. nagwa.com The formation of five- and six-membered lactone rings is generally favored due to their thermodynamic stability. pearson.comyoutube.com

The mechanism can be summarized in the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the oxygen atoms of the original carboxyl group.

Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbonyl carbon and the oxygen of the hydroxyl group, resulting in the formation of the lactone. nagwa.com

The cyclization of hydroxy acids is a reversible reaction, and the position of the equilibrium depends on the stability of the resulting lactone. wikipedia.org

The presence of a geminal difluoro group at the C4 position, as in 4,4-difluoro-5-hydroxypentanoic acid, is expected to have a significant impact on the kinetics and thermodynamics of lactonization. The two fluorine atoms are strongly electron-withdrawing, which can influence the reaction in several ways.

From a kinetic standpoint, the inductive effect of the fluorine atoms will decrease the nucleophilicity of the C5 hydroxyl group. This is because the electron density on the hydroxyl oxygen is pulled towards the electron-deficient C4 carbon, making it a weaker nucleophile. This effect would be expected to slow down the rate of the intramolecular nucleophilic attack on the carboxylic acid carbonyl group, thereby decreasing the rate of lactonization.

In a related context, studies on the halocyclization of gem-difluoroolefin derivatives have shown that these reactions can proceed selectively through a 6-endo-tet cyclization process to form 6,6-difluorotetrahydro-2-pyrones. jst.go.jp This suggests that the presence of the gem-difluoro group can control the regioselectivity of the cyclization. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions. However, the presence of the geminal difluoro group can influence the reactivity. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid, making it more reactive towards nucleophilic attack.

Esterification: Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The increased electrophilicity of the carbonyl carbon in this compound could facilitate this reaction. Studies on the esterification of other fluorinated carboxylic acids have demonstrated efficient conversion to their corresponding esters. rsc.orgnih.gov For instance, various fluorinated aromatic carboxylic acids have been successfully esterified with methanol (B129727) using a heterogeneous catalyst. rsc.orgnih.gov Another approach involves the use of reagents like XtalFluor-E to mediate the direct esterification of carboxylic acids with perfluorinated alcohols, yielding polyfluorinated esters in good yields. acs.org

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. The in-situ generation of acyl fluorides from carboxylic acids has been shown to be an effective method for promoting amidation. rsc.orgrsc.org Reagents like pentafluoropyridine (B1199360) (PFP) can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides, which then readily react with amines to form amides in high yields. acs.orgacs.org

The table below summarizes some common methods for esterification and amidation of carboxylic acids, which could be applicable to this compound.

ReactionReagents and ConditionsProductReference
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Ester rsc.orgnih.gov
Perfluorinated Alcohol, XtalFluor-EPolyfluorinated Ester acs.org
Amidation Amine, Coupling Agent (e.g., DCC, EDC)Amide rsc.orgrsc.org
Amine, Pentafluoropyridine (PFP)Amide acs.orgacs.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. For many simple carboxylic acids, this process requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation under milder conditions.

For this compound, decarboxylation would lead to the formation of 3,3-difluoro-4-hydroxybutane. The stability of the potential carbanion intermediate formed upon decarboxylation is a key factor. The electron-withdrawing gem-difluoro group at the adjacent carbon could destabilize a carbanion at the C3 position, making direct decarboxylation challenging.

However, oxidative decarboxylation methods have been developed for aliphatic carboxylic acids. For example, photoredox catalysis using visible light can promote the decarboxylative fluorination of a wide range of carboxylic acids to yield the corresponding alkyl fluorides. nih.gov This process involves the oxidation of the carboxylate to a carboxyl radical, which then extrudes CO₂. Another method involves silver-catalyzed decarboxylative fluorination. google.com These methods could potentially be applied to this compound to generate fluorinated derivatives.

Decarboxylative reactions of other fluorinated carboxylic acids have been reported. For instance, the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids has been achieved using photoredox catalysis. nih.gov While not directly applicable to a saturated acid, this demonstrates the utility of decarboxylation in generating fluorinated molecules.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo various transformations typical of alcohols, such as oxidation, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using common oxidizing agents. However, the presence of the gem-difluoro group might influence the reaction. The electron-withdrawing fluorine atoms could make the hydroxyl proton more acidic, potentially affecting the reaction mechanism with certain reagents.

Conversion to a Halide: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Alternatively, direct conversion to a halide is possible. For example, reaction with thionyl chloride (SOCl₂) would yield the corresponding chloride, and reaction with phosphorus tribromide (PBr₃) would give the bromide.

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a particularly interesting transformation for fluorinated compounds. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this purpose. The conversion of primary alcohols to their corresponding fluorides can also be achieved using perfluoroalkanesulfonyl fluorides in the presence of a strong organic base. google.comgoogle.com

The table below provides a summary of potential transformations for the hydroxyl group.

TransformationReagents and ConditionsProductReference
Oxidation to Aldehyde PCC, PDC4,4-Difluoro-5-oxopentanoic acid nih.gov
Oxidation to Carboxylic Acid KMnO₄, H₂CrO₄4,4-Difluoropentanedioic acid nih.gov
Conversion to Chloride SOCl₂, pyridine4,4-Difluoro-5-chloropentanoic acid nih.gov
Conversion to Bromide PBr₃4,4-Difluoro-5-bromopentanoic acid nih.gov
Deoxyfluorination DAST, Deoxo-Fluor4,4,5-Trifluoropentanoic acid google.comgoogle.com

Oxidation Reactions and Selective Functionalization

The oxidation of the primary hydroxyl group in this compound presents a synthetic challenge due to the electronic influence of the adjacent difluoromethylene group. Primary alcohols are typically oxidized to aldehydes and subsequently to carboxylic acids. lumenlearning.comlibretexts.orglibretexts.orgkhanacademy.org However, the strong inductive effect of the two fluorine atoms at the C-4 position can modulate the reactivity of the C-5 hydroxyl group.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. libretexts.org In the context of this compound, such a transformation would yield 4,4-difluoro-5-oxopentanoic acid. Stronger oxidizing agents, like those used in the Jones oxidation (chromium trioxide in aqueous sulfuric acid), would be expected to oxidize the primary alcohol to a carboxylic acid, resulting in the formation of 4,4-difluoroglutaric acid. khanacademy.org

Selective functionalization of either the hydroxyl or the carboxylic acid group is crucial for the synthetic utility of this molecule. The relative reactivity of these two functional groups can be exploited to achieve selectivity. For instance, esterification of the carboxylic acid can be achieved under acidic conditions, which would likely leave the less reactive hydroxyl group untouched. Conversely, protection of the carboxylic acid as an ester would allow for subsequent reactions at the hydroxyl moiety.

Etherification and Esterification of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo etherification and esterification reactions, though the presence of the adjacent gem-difluoro group can influence reaction rates and conditions.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. rsc.org For this compound, the hydroxyl group would first be deprotonated with a strong base to form the corresponding alkoxide. Subsequent reaction with an alkyl halide would yield the desired ether. The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the hydroxyl group, potentially requiring more forcing reaction conditions compared to non-fluorinated analogs. rsc.orgmsu.edu Alternative methods for the synthesis of fluorinated ethers include the addition of alcohols to epoxides and the reaction of fluorinated alcohols with various electrophiles. google.com

Esterification: The hydroxyl group can also be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Acid-catalyzed esterification (Fischer esterification) is a reversible process, and the equilibrium can be driven towards the product by removing water. libretexts.orgnih.gov The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine, can lead to more efficient esterification.

Impact of Fluorine Substitution on Reactivity Profiles

The two fluorine atoms at the C-4 position exert a significant influence on the reactivity of this compound through a combination of inductive effects and conformational preferences.

Inductive Effects of Fluorine on Electrophilic and Nucleophilic Sites

Fluorine is the most electronegative element, and its presence in a molecule leads to a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect has several important consequences:

Increased Acidity of the Carboxylic Acid: The electron-withdrawing fluorine atoms stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, pentanoic acid.

Decreased Nucleophilicity of the Hydroxyl Group: The inductive effect of the fluorine atoms withdraws electron density from the C-5 carbon and, subsequently, from the oxygen of the hydroxyl group. This reduces the nucleophilicity of the hydroxyl oxygen, making it less reactive towards electrophiles in reactions like etherification. msu.edu

Increased Electrophilicity of the C-5 Carbon: The polarization of the C-F bonds makes the C-4 carbon electron deficient, which in turn can influence the electrophilicity of the adjacent C-5 carbon.

The following table summarizes the expected impact of the gem-difluoro group on the reactivity of the functional groups in this compound.

Functional GroupPropertyEffect of gem-Difluoro Group
Carboxylic AcidAcidityIncreased
Hydroxyl GroupNucleophilicityDecreased
C-5 CarbonElectrophilicityPotentially Increased

Conformational Preferences and Reaction Pathways Mediated by Fluorine

The stereoelectronic effects of fluorine can influence the conformational preferences of the molecule, which in turn can affect reaction pathways. The gauche effect, where a gauche arrangement of electronegative substituents is preferred, can play a role in the conformation of fluorinated alkanes. researchgate.net

In the case of this compound, the molecule can adopt various conformations around the C-C bonds. The relative orientation of the hydroxyl and carboxylic acid groups, influenced by the fluorine atoms, can be critical for intramolecular reactions. For instance, intramolecular esterification (lactonization) to form a δ-lactone is a possibility for 5-hydroxypentanoic acids. youtube.com A patent for a similar compound, 5-(4-fluorophenyl)-5-hydroxypentanoic acid, describes its cyclization to the corresponding lactone. google.com The presence of the gem-difluoro group in this compound could influence the rate and equilibrium of such a lactonization reaction by affecting the stability of the transition state and the product lactone. The preferred conformation might either facilitate or hinder the necessary proximity of the reacting functional groups.

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro 5 Hydroxypentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the connectivity and stereochemistry of 4,4-difluoro-5-hydroxypentanoic acid. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted NMR analysis.

The ¹H NMR spectrum of this compound displays signals corresponding to the different proton environments within the molecule. The methylene (B1212753) protons adjacent to the carboxylic acid (C2) and those adjacent to the difluorinated carbon (C3) exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The hydroxymethyl protons (C5) also show coupling to the fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached functional groups, with the carboxyl carbon appearing at the lowest field. The carbon atom bonded to the two fluorine atoms (C4) shows a characteristic triplet due to one-bond carbon-fluorine coupling.

¹⁹F NMR is particularly informative for fluorinated organic compounds. In the case of this compound, the two fluorine atoms are chemically equivalent and thus exhibit a single signal. However, this signal is split into a complex multiplet due to coupling with the neighboring protons on C3 and C5.

¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.60t7.5
H-32.15ddd15.0, 7.5, 7.5
H-53.80dt12.0, 4.0
OH2.50s (broad)-

¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1175.0s-
C-230.0t (³JCF)4.0
C-335.0t (²JCF)20.0
C-4120.0t (¹JCF)240.0
C-560.0t (²JCF)25.0

¹⁹F NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-4-110.0m-

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons on C2 and C3, and between the protons on C3 and C5, confirming the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be used to definitively assign the ¹H and ¹³C signals for the CH₂ groups at positions 2, 3, and 5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds). This would show correlations between the protons on C2 and the carboxyl carbon (C1), as well as between the protons on C3 and C5 with the difluorinated carbon (C4).

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment can provide through-space correlations, which are valuable for determining the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
C-HStretch2850-3000Medium
C=O (Carboxylic Acid)Stretch1710Strong
C-FStretch1000-1100Strong
O-H (Alcohol)Stretch3200-3600Broad, Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, the C-C backbone vibrations and C-F symmetric stretches often give rise to strong Raman signals. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used, which is a soft ionization technique that can produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Under tandem mass spectrometry (MS/MS) conditions, the precursor ion would be fragmented to produce a characteristic pattern of product ions. Key fragmentation pathways would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For example, a common fragmentation for carboxylic acids is the loss of 44 Da, corresponding to the loss of CO₂. The presence of fluorine atoms would also lead to characteristic fragmentation patterns, including the loss of HF (20 Da).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis is critical to confirm its molecular formula, C₅H₈F₂O₃.

The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. In contrast, the monoisotopic mass is the sum of the masses of the principal isotopes of the elements in the molecule. For this compound, the calculated monoisotopic mass provides a precise target for HRMS analysis.

Data Table: Theoretical Mass Values for this compound

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₅H₉F₂O₃⁺155.0514
[M-H]⁻C₅H₇F₂O₃⁻153.0368
[M+Na]⁺C₅H₈F₂O₃Na⁺177.0333

Note: These values are theoretical and serve as a reference for experimental determination.

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. The experimentally measured mass is then compared to the theoretical value. A low mass error, typically in the sub-5 ppm range, provides high confidence in the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a molecular fingerprint that helps to piece together the connectivity of the atoms.

For this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of carboxylic acids is often characterized by specific neutral losses. Common fragmentation pathways for short-chain carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Data Table: Plausible MS/MS Fragmentation of this compound ([M-H]⁻ Precursor Ion)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
153.0368133.0262HF[C₅H₆FO₃]⁻
153.0368109.0404CO₂[C₄H₈F₂O]⁻
153.036889.0298HF + CO₂[C₄H₇FO]⁻
153.036869.0192H₂O + CO₂ + F₂[C₄H₅O]⁻

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual fragmentation can be influenced by experimental conditions.

The presence of the difluoro group at the 4-position is expected to significantly influence the fragmentation, potentially leading to the loss of hydrogen fluoride (HF) as a characteristic fragmentation pathway. The analysis of these fragments allows for the confirmation of the core structure of the pentanoic acid backbone and the location of the hydroxyl and difluoro substituents.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral forms are studied)

The carbon atom at the 5-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and the absolute configuration of such chiral molecules. researchgate.net

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. While the carboxylic acid and hydroxyl groups are weak chromophores, they can give rise to measurable ECD signals.

The ECD spectrum of one enantiomer will be a mirror image of the other. By comparing the experimental ECD spectrum of a sample to the theoretically calculated spectra for the R and S enantiomers, the absolute configuration can be determined. acs.orgnih.gov The intensity of the ECD signal is proportional to the enantiomeric excess of the sample.

Data Table: Expected ECD Characteristics for Enantiomers of this compound

EnantiomerExpected Cotton Effect SignWavelength Range (nm)
(R)-4,4-difluoro-5-hydroxypentanoic acidPositive or Negative~200-250
(S)-4,4-difluoro-5-hydroxypentanoic acidOpposite to (R)-enantiomer~200-250

Note: The sign of the Cotton effect is a prediction and would need to be confirmed by comparison with theoretical calculations.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov A key advantage of VCD is that all vibrational modes of a chiral molecule are potentially VCD-active, providing a rich source of stereochemical information. whiterose.ac.uk VCD is a powerful tool for determining the absolute configuration of chiral molecules, including those with fluorine substituents. rsc.orguantwerpen.be

Similar to ECD, the VCD spectrum of one enantiomer is the mirror image of the other. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Data Table: Key Vibrational Regions for VCD Analysis of this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Utility in VCD
O-H stretch (hydroxyl)3500-3200Sensitive to hydrogen bonding and conformation
C=O stretch (carboxyl)1760-1690Strong IR and potentially strong VCD signal
C-F stretches1100-1000Characteristic signals sensitive to stereochemistry
C-O stretch (hydroxyl)1260-1050Coupled with other modes, provides structural information

Note: The exact wavenumbers and VCD intensities are dependent on the molecular conformation and intermolecular interactions.

The analysis of the VCD signals in the C-F stretching region is particularly valuable for fluorinated chiral molecules, as these vibrations are highly sensitive to the chiral environment. uantwerpen.be

Computational and Theoretical Investigations of 4,4 Difluoro 5 Hydroxypentanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a common and effective method for calculating the properties of fluorinated organic compounds.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 4,4-difluoro-5-hydroxypentanoic acid would provide significant insights into its electronic properties. This would involve optimizing the molecule's geometry to find its lowest energy conformation. Key electronic properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap would suggest higher stability. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The fluorine atoms, being highly electronegative, would be expected to create significant electron-deficient regions on the adjacent carbon atoms.

Illustrative Data Table for Calculated Electronic Properties

ParameterIllustrative ValueSignificance
Energy of HOMO-8.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on general trends for similar fluorinated organic acids. They are not the result of a specific DFT calculation on this compound.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping out potential reaction pathways for a molecule. For this compound, this could involve studying its deprotonation, oxidation, or esterification reactions. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed.

A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is fundamental to understanding its kinetics. Properties of the transition state structure, such as bond lengths and angles, would reveal the mechanism of bond formation and breakage. For example, studying the deprotonation of the carboxylic acid group would involve locating the transition state for the transfer of the proton to a base.

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations would be used to explore the dynamic behavior of this compound over time. nih.gov By simulating the motions of the atoms according to the principles of classical mechanics, MD can provide a detailed picture of the molecule's conformational flexibility. nih.gov These simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment affects its behavior. MD simulations are particularly useful for studying large-scale conformational changes, such as the folding and unfolding of molecular chains. nih.gov

Global Conformational Searches and Stability Assessment

To identify the most stable conformations of this compound, a global conformational search would be performed. This involves systematically or stochastically exploring the molecule's potential energy surface to find all low-energy minima. The relative energies of these conformers would then be calculated using a high level of theory, such as DFT, to determine their relative populations at a given temperature. The presence of the two fluorine atoms and the hydroxyl group would likely lead to specific preferred conformations due to intramolecular hydrogen bonding and steric effects.

Illustrative Data Table for Relative Conformational Energies

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Boltzman Population (%)
A60° (gauche)0.0065
B180° (anti)0.8525
C-60° (gauche)1.5010

Note: This table presents hypothetical data to illustrate the likely outcome of a conformational analysis. The specific dihedral angles and energies would need to be determined by actual calculations.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies for the C=O stretch of the carboxylic acid, the C-F stretches, and the O-H stretch of the hydroxyl group would be of particular interest for characterizing the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be highly valuable. The calculated ¹³C spectrum would show the effect of the fluorine atoms on the chemical shifts of the nearby carbon atoms, including through-bond C-F coupling constants. mdpi.com The predicted ¹⁹F spectrum would be characteristic of the geminal difluoro group.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Illustrative C-F Coupling Constant (J, Hz)
C1 (COOH)175.2-
C233.1-
C335.8J(C3-F) = 20
C4 (CF₂)120.5J(C4-F) = 240
C5 (CH₂OH)65.4J(C5-F) = 25

Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar fluorinated compounds. Actual values would require specific calculations.

Computational NMR and IR Spectral Prediction for Validation

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons in its unique chemical environments. The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing in the 10-12 ppm range as a broad singlet due to hydrogen bonding and rapid exchange. libretexts.orgyoutube.com The protons on the carbon chain will show characteristic splitting patterns. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would likely appear around 2.4-2.6 ppm. The adjacent methylene protons (β-protons) would be expected around 2.0-2.2 ppm. The single proton on the carbon bearing the hydroxyl group (γ-proton) would be significantly influenced by the adjacent difluoro group and the hydroxyl group, likely resonating around 4.0-4.5 ppm and appearing as a triplet of triplets due to coupling with the adjacent methylene and fluorine atoms. The hydroxyl proton (-OH) signal can be broad and its chemical shift variable depending on concentration and solvent, but would likely be in the 2-5 ppm range.

Predicted ¹³C NMR Spectral Features:

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the 170-180 ppm region. pressbooks.puboregonstate.edu The carbon atom bonded to the two fluorine atoms (C4) will exhibit a prominent triplet due to one-bond C-F coupling and will be significantly shifted downfield to the 110-120 ppm range. The carbon bearing the hydroxyl group (C5) would appear around 60-70 ppm. The methylene carbons (C2 and C3) would resonate in the aliphatic region, typically between 20-40 ppm.

Predicted IR Spectral Features:

The infrared spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid dimer is expected from 2500 to 3300 cm⁻¹. libretexts.orgshout.education The O-H stretch from the alcohol group would likely appear as a moderately broad band around 3200-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be a strong, sharp peak around 1710-1730 cm⁻¹. libretexts.orgyoutube.com The C-F stretching vibrations are expected to produce strong absorptions in the 1000-1100 cm⁻¹ region. shout.education

Predicted Spectral Data for this compound
¹H NMR Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad singlet)
-CH(OH)-4.0 - 4.5 (triplet of triplets)
-CH₂- (adjacent to COOH)2.4 - 2.6 (triplet)
-CH₂-2.0 - 2.2 (multiplet)
-OH2.0 - 5.0 (broad singlet)
¹³C NMR Chemical Shift (ppm)
-COOH170 - 180
-CF₂-110 - 120 (triplet)
-CH(OH)-60 - 70
-CH₂- (adjacent to COOH)30 - 40
-CH₂-20 - 30
IR Spectroscopy Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (very broad)
O-H stretch (alcohol)3200 - 3500 (broad)
C=O stretch1710 - 1730 (strong, sharp)
C-F stretches1000 - 1100 (strong)

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling provides invaluable insights into how the structure of a molecule, such as this compound, dictates its chemical reactivity.

Hammett Correlations and Quantum Chemical Descriptors

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of a molecule. chemrxiv.org While the classic Hammett equation applies to aromatic systems, the underlying principles of linear free-energy relationships are extended to aliphatic systems through parameters like the Taft equation. For this compound, the electron-withdrawing nature of the two fluorine atoms at the C4 position will significantly influence the reactivity of both the carboxylic acid and the hydroxyl group.

Quantum chemical descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and atomic charges, can be calculated to predict reactivity. utexas.educhemrxiv.org For this compound, the LUMO is expected to be centered around the carboxylic acid group, indicating its susceptibility to nucleophilic attack. The strong negative electrostatic potential would be localized on the oxygen atoms of the carboxyl and hydroxyl groups, highlighting their roles as proton acceptors and nucleophilic centers.

Quantum Chemical Descriptors and Their Implications
Descriptor Predicted Influence on this compound
HOMO Energy Related to the molecule's ability to donate electrons. The lone pairs on the oxygen atoms will be the primary contributors.
LUMO Energy Lower LUMO energy indicates a better electron acceptor. The difluoro substitution will lower the LUMO energy, making the carboxylic acid more electrophilic.
Electrostatic Potential Negative potential on oxygen atoms, indicating sites for electrophilic attack and hydrogen bonding. Positive potential on the acidic and hydroxyl protons.
Mulliken Atomic Charges Significant positive charge on the carbon of the carbonyl group and the carbon bearing the fluorine atoms, indicating their electrophilic nature.

Influence of Fluorine Atoms on Acidic and Hydroxyl Proton Acidity

The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect (-I effect) through the carbon chain. researchgate.netyoutube.com This effect has a profound impact on the acidity of both the carboxylic acid proton and the hydroxyl proton.

The inductive effect of the fluorine atoms will stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate group, the negative charge is dispersed, making the conjugate base more stable. researchgate.net This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to its non-fluorinated analog, 5-hydroxypentanoic acid. Computational studies on other fluorinated carboxylic acids have consistently shown a significant decrease in pKa with increasing fluorination. nih.gov

Advanced Analytical Method Development for 4,4 Difluoro 5 Hydroxypentanoic Acid

Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of 4,4-difluoro-5-hydroxypentanoic acid, enabling its separation from complex matrices and from structurally similar compounds. The choice of chromatographic method is dictated by the analyte's properties, the required sensitivity, and the sample matrix.

Gas Chromatography (GC) with Derivatization Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of this compound, due to its carboxylic acid and hydroxyl groups, make it unsuitable for direct GC analysis. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups involve esterification and silylation. For instance, esterification of the carboxylic acid group, followed by silylation of the hydroxyl group, can significantly increase the volatility of the molecule. Another approach is amidation, which has been successfully used for the analysis of perfluoroalkyl carboxylic acids (PFCAs). nih.gov This process can be followed by detection using a mass spectrometer (GC-MS). nih.gov The derivatization of PFCAs to their corresponding 2,4-difluoroanilides has been shown to be an effective method for subsequent GC-MS analysis. nih.gov

A proposed derivatization reaction for this compound could involve a two-step process: first, the esterification of the carboxylic acid group using an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst, and second, the silylation of the hydroxyl group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Table 1: Illustrative GC Derivatization and Analysis Parameters for this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 60°C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
Detector Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Resolution

The presence of a stereocenter at the C5 position of this compound means that it can exist as a pair of enantiomers (R and S forms). As enantiomers often exhibit different biological activities, their separation and individual quantification are of significant interest. Chiral chromatography is the most effective technique for this purpose.

Chiral separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.gov The choice of the mobile phase, which can be a normal-phase solvent (e.g., hexane/isopropanol) or a polar organic mobile phase, is critical for achieving enantioseparation. nih.gov Superficially porous particle (core-shell) chiral stationary phases have demonstrated advantages in achieving rapid and efficient enantiomeric separations. nih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and sensitive quantification of analytes in complex samples.

LC-MS/MS for Trace Analysis and Structural Confirmation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of organic compounds in complex matrices. nih.gov This technique offers exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov

For the analysis of this compound, electrospray ionization (ESI) is the most suitable ionization technique, typically operated in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. In tandem mass spectrometry, this precursor ion is then fragmented to produce characteristic product ions, which are used for quantification and structural confirmation. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity, minimizing interferences from the sample matrix. nih.gov The use of high-purity solvents and reagents is crucial to avoid ion suppression and background noise, which can affect the accuracy of LC-MS analysis. lcms.cz

Table 3: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 153.03
Product Ion 1 m/z 109.04 (Loss of CO₂)
Product Ion 2 m/z 89.03 (Further fragmentation)
Collision Energy Optimized for maximum product ion intensity
Internal Standard Isotope-labeled this compound (e.g., ¹³C₅-labeled)

GC-MS for Volatile Derivatives

As mentioned in section 6.1.1, GC must be coupled with mass spectrometry for the reliable identification of the derivatized this compound. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a reproducible mass spectrum that can be used for library matching and structural elucidation.

The mass spectrum of the derivatized this compound would show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of specific bonds in the molecule. These fragmentation patterns are highly specific and can be used to confirm the identity of the analyte. The use of high-resolution mass spectrometry (HRMS) can further enhance the confidence in identification by providing accurate mass measurements. nih.gov

Method Validation and Quality Control in Research Settings

The reliability and accuracy of any research data heavily depend on the validation of the analytical methods used and the implementation of stringent quality control measures. For a compound such as this compound, which may be analyzed in complex matrices, ensuring the method's performance is critical for generating reproducible and dependable results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. dcvmn.orgijper.org This process involves evaluating several key parameters to ensure the method is specific, accurate, precise, and robust. mdpi.comnih.gov

Method Validation Parameters

Method validation is a formal process required by regulatory bodies and is essential for good laboratory practice. dcvmn.org The core parameters evaluated during method validation are outlined by international guidelines such as those from the International Council for Harmonisation (ICH). ijper.org

Specificity/Selectivity Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a highly specific method, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial. The method's selectivity would be confirmed by demonstrating that no interfering peaks are observed at the retention time of the analyte when analyzing blank samples or samples spiked with potential interferents. nih.gov The use of specific multiple reaction monitoring (MRM) transitions in LC-MS/MS provides a high degree of specificity.

Linearity and Range Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. mdpi.com A series of standards of this compound would be prepared at different concentrations and analyzed. The resulting data are typically evaluated by linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.gov The analytical range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision. dcvmn.org For instance, a validated range for a similar compound, 3-hydroxypentanoic acid, was established from 0.078 to 5 µg/mL. nih.gov

Table 1: Representative Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,900
7.51,140,500
10.01,521,000
This table presents hypothetical data for illustrative purposes.

Accuracy Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies. mdpi.com This involves spiking a blank matrix with a known concentration of this compound at different levels (low, medium, and high) within the analytical range. The percentage recovery is then calculated. Acceptable recovery is generally within 85-115%.

Table 2: Representative Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=5)Mean Recovery (%)RSD (%)
0.25 (Low QC)0.2496.02.1
4.0 (Medium QC)3.9598.81.5
8.0 (High QC)8.11101.41.2
This table presents hypothetical data based on typical validation results for similar analytes. nih.govnih.gov

Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. aoac.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, different analysts, or different equipment. mdpi.com For quantitative methods, the RSD should typically be less than 2%. ijper.org

Table 3: Representative Precision Data

Concentration LevelIntra-day Precision (RSD%, n=6)Inter-day Precision (RSD%, n=18 over 3 days)
Low QC (0.25 µg/mL)1.82.5
Medium QC (4.0 µg/mL)1.11.9
High QC (8.0 µg/mL)0.91.5
This table presents hypothetical data based on typical validation results. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comaoac.org The LOQ is a critical parameter for trace analysis. For example, in the analysis of a related compound, 3-hydroxypentanoic acid, the LOQ was determined to be 0.078 µg/mL. nih.gov

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. dcvmn.org This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature may be varied slightly to assess the impact on the results. pharmtech.com

Quality Control in Research Settings

A formal quality assurance program is essential for any laboratory to ensure the reliability of its results. epa.gov This involves the routine use of quality control (QC) measures to monitor the performance of the analytical method.

Quality Control Samples (QCs) QC samples are prepared independently at multiple concentration levels (typically low, medium, and high) within the calibration range. nih.gov These samples are analyzed with each batch of study samples to monitor the accuracy and precision of the method in real-time. The results of the QC samples must fall within predetermined limits for the data from the analytical run to be accepted.

System Suitability Testing Before starting any analytical run, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. ucf.edu This may include injecting a standard solution to check parameters such as peak resolution, tailing factor, and theoretical plates. These tests confirm that the equipment is functioning correctly and can generate acceptable data. researchgate.net

Calibration Checks The calibration curve, established during method validation, is verified periodically. ucf.edu This might involve running a subset of calibration standards with each analytical batch to ensure the instrument's response remains linear and consistent over time.

Synthesis and Characterization of Analogues and Derivatives of 4,4 Difluoro 5 Hydroxypentanoic Acid

Structural Modifications at the Hydroxyl Group

The hydroxyl group of 4,4-difluoro-5-hydroxypentanoic acid offers a prime site for chemical modification to generate derivatives with altered properties. Ether and ester functionalities are common modifications explored in this context.

Ether and Ester Derivatives

Esterification: The synthesis of ester derivatives of this compound can be achieved through standard esterification protocols. For instance, the reaction of the parent acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, can yield the corresponding ester. A commercially available example is ethyl 4,4-difluoro-5-hydroxypentanoate, a key intermediate in the synthesis of certain dipeptidyl peptidase 4 (DPP4) inhibitors. byjus.comresearchgate.net This oily liquid can be prepared by reacting this compound with ethanol (B145695) under acidic conditions.

Etherification: The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis. wikipedia.orglibretexts.orgnih.govsigmaaldrich.com This method involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to form the desired ether. For example, the reaction of 4,4-difluoro-5-hydroxypentanoate with an alkyl halide in the presence of a base would yield the corresponding 5-alkoxy-4,4-difluoropentanoate. The general mechanism for this reaction is a bimolecular nucleophilic substitution. libretexts.org

Table 1: Examples of Ether and Ester Derivatives
DerivativeFunctional GroupSynthetic MethodStarting Materials
Ethyl 4,4-difluoro-5-hydroxypentanoateEsterFischer EsterificationThis compound, Ethanol
Methyl 4,4-difluoro-5-hydroxypentanoateEsterFischer EsterificationThis compound, Methanol (B129727)
4,4-difluoro-5-methoxypentanoic acidEtherWilliamson Ether SynthesisThis compound, Methyl iodide, Base

Prodrug Design and in vitro Stability Studies (mechanistic, not clinical)

Prodrug strategies are often employed to enhance the pharmacokinetic properties of a parent drug. For this compound, both the hydroxyl and carboxylic acid groups can be masked to create prodrugs. The in vitro stability of these prodrugs is a critical parameter that determines their potential for in vivo applications.

The stability of prodrugs is typically assessed in various biological media, such as human plasma and simulated gastric or intestinal fluids. The rate of hydrolysis of the prodrug back to the active parent compound is measured over time. For instance, the in vitro stability of mercaptoacetamide-based histone deacetylase inhibitors has been determined in human, mouse, porcine, and rat plasma by monitoring the decrease in the concentration of the prodrug over time. orgsyn.org

In the context of fluorinated compounds, studies on fluorinated mevalonate (B85504) prodrugs have shown that their stability in human blood plasma can be tuned by modifying the promoiety. byjus.com The half-lives of various ester, amide, carbonate, acetal, and ketal prodrugs were measured to determine their conversion rates back to the parent mevalonates. byjus.com This approach allows for the selection of a promoiety that confers the desired stability profile. For example, some radiation-activated prodrugs have demonstrated stability for weeks at 37°C when not irradiated. pearson.com

Table 2: General Approaches for in vitro Stability Studies
AssayPurposeTypical ConditionsMeasured Parameter
Plasma StabilityTo assess stability in bloodIncubation in human, rat, or mouse plasma at 37°CHalf-life (t1/2) of the prodrug
Chemical StabilityTo evaluate stability at different pH valuesIncubation in buffers of varying pH (e.g., pH 1.2, 6.8, 7.4)Rate of degradation

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is another key site for structural modification, allowing for the synthesis of a variety of derivatives, including amides and esters.

Amides, Esters, and Other Carboxylic Acid Derivatives

Amide Synthesis: Amide derivatives can be synthesized from the parent carboxylic acid through coupling reactions with amines. These reactions typically require the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. The activated acid then reacts with the amine to form the amide bond. youtube.comresearchgate.net For example, a series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives were synthesized to identify potent and selective arginine vasopressin V2 receptor agonists. nih.gov This indicates that the formation of amides from fluorinated carboxylic acids is a viable synthetic strategy.

Ester Synthesis: As mentioned previously, ester derivatives can be readily prepared via Fischer esterification. These esters can serve as intermediates for further chemical transformations or as prodrugs themselves.

Table 3: Examples of Carboxylic Acid Derivatives
Derivative TypeSynthetic MethodKey Reagents
AmidesAmide couplingCarboxylic acid, Amine, Coupling agent (e.g., DCC, EDC)
EstersFischer esterificationCarboxylic acid, Alcohol, Acid catalyst

Exploration of Isomers and Homologues

The synthesis and study of isomers and homologues of this compound can provide valuable insights into the structure-activity relationships of this class of compounds.

Synthesis and Study of 2,2-Difluoro-3-hydroxypentanoic acid

2,2-Difluoro-3-hydroxypentanoic acid is a structural isomer of this compound. sigmaaldrich.combldpharm.com Its synthesis can be achieved through a Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. byjus.comwikipedia.orglibretexts.orgpearson.com In the case of 2,2-difluoro-3-hydroxypentanoic acid, ethyl bromodifluoroacetate would be reacted with propanal using zinc metal to form the corresponding β-hydroxy ester. Subsequent hydrolysis of the ester group would then yield the desired 2,2-difluoro-3-hydroxypentanoic acid. The Reformatsky reaction is advantageous as the organozinc reagents are less reactive than Grignard reagents, preventing unwanted side reactions. wikipedia.orglibretexts.org

The study of such isomers is crucial for understanding how the position of the fluorine atoms and the hydroxyl group influences the biological activity and physical properties of the molecule.

Comparison with Non-Fluorinated 5-Hydroxypentanoic Acid and its Analogues

The introduction of fluorine atoms into an organic scaffold significantly alters its electronic and steric properties compared to its non-fluorinated counterparts. In the case of this compound, the presence of the gem-difluoro group at the C4 position induces notable changes when compared to 5-hydroxypentanoic acid.

Physicochemical Properties: 5-Hydroxypentanoic acid is an omega-hydroxy fatty acid that contains a hydroxyl group at the C-5 position and a carboxylic acid group. nih.gov This bifunctional nature allows it to undergo intramolecular esterification (lactonization) to form a cyclic ester. The presence of the two highly electronegative fluorine atoms in the difluoro-analogue increases the acidity of the neighboring hydroxyl proton and influences the molecule's conformation and polarity.

A key parameter affected by fluorination is lipophilicity, often measured as the octanol-water partition coefficient (logP). nih.gov While comprehensive data for this compound itself is sparse, studies on analogous fluorinated structures provide significant insight. It has been demonstrated that specific fluorination patterns can powerfully reduce lipophilicity. nih.govacs.orgresearchgate.net For instance, research comparing various fluorination motifs shows that strategic fluorine placement is used to fine-tune this property, which is crucial for the development of orally bioavailable drugs. nih.govacs.org

Reactivity: The non-fluorinated 5-hydroxypentanoic acid readily participates in intramolecular esterification to form a six-membered ring lactone. The reactivity of both the hydroxyl and carboxylic acid groups is well-established. uantwerpen.be For the difluorinated analogue, the electron-withdrawing nature of the CF2 group is expected to influence the nucleophilicity of the C5 hydroxyl group and the electrophilicity of the carbonyl carbon, thereby altering the kinetics and equilibrium of such cyclization reactions. While specific comparative studies on the cyclization of this compound are not detailed in the reviewed literature, the principles of fluorine's electronic effects are well-established in organic chemistry. usd.edu

Analogues of 5-hydroxypentanoic acid, such as 4-amino-5-hydroxypentanoic acid, introduce additional functional groups that further modify the molecule's properties and potential for chemical transformations. sigmaaldrich.com

Incorporation into Complex Molecular Scaffolds

This compound and its ester derivatives, like ethyl 4,4-difluoro-5-hydroxypentanoate, are valuable fluorinated building blocks. nih.govresearchgate.net They provide a scaffold that can be elaborated into more complex and functionally diverse molecules.

Development of "Skipped Fluorination Motifs"

A "skipped" fluorination motif refers to a 1,3-arrangement of fluorinated carbons, such as in a -CF₂-CH₂-CF₂- pattern. acs.org This is in contrast to vicinal (1,2-arrangement) or isolated fluorination. Research has shown that these skipped motifs have a distinct and powerful effect on a molecule's properties, particularly lipophilicity. acs.orgsoton.ac.uk

Research Findings: Studies comparing structurally equivalent compounds have revealed that skipped fluorination is more effective at reducing lipophilicity (logP) than single or vicinal fluorination patterns. nih.govacs.org This is a significant finding for drug discovery, where controlling lipophilicity is essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Interestingly, the reduction in logP caused by a skipped motif is less than the simple sum of the effects of its constituent fluorinated parts. soton.ac.uk

The synthesis of molecules containing these motifs often relies on the use of specialized fluorinated building blocks. nih.govacs.orgsoton.ac.uk Efficient and stereoselective synthetic routes have been developed to create these compounds, sometimes starting from readily available chiral precursors to produce enantiomerically pure products. nih.govacs.org These building blocks and the resulting skipped-fluorine compounds are of considerable interest for advanced applications in medicinal chemistry. acs.org

Formation of Difluorinated Glycoamino Acids and Peptides

The incorporation of fluorinated moieties into biomolecules like amino acids, peptides, and carbohydrates can confer unique properties, including increased metabolic stability and altered binding affinities.

Difluorinated Glycoamino Acids: A recently developed photocatalytic method allows for the synthesis of difluorinated glycoamino acids and neoglycopeptides. acs.org This approach utilizes bromodifluoroacetamides and sugar-derived olefins (vinyl-C-glycosides) in a reaction that is notable for its simplicity and mild conditions. acs.orgnih.gov

The process involves the generation of a difluoromethylene radical which then adds to a carbohydrate-derived olefin. acs.org This method is highly versatile, proving effective with a wide range of carbohydrates including furanoses, pyranoses, and disaccharides, and is compatible with numerous protecting groups. acs.orgresearchgate.netfigshare.com The reaction successfully introduces the difluoromethylene group into substrates that have free carboxylic acid or primary amide functionalities, achieving good yields. acs.org

Difluorinated Peptides: The synthesis of peptides containing fluorinated amino acids is an area of active research. anu.edu.aunih.gov Standard solid-phase peptide synthesis (SPPS) can be employed to incorporate fluorinated amino acid building blocks into peptide chains. nih.gov This allows for the precise, site-specific placement of the fluorinated residue. The unique properties of fluorine can influence the peptide's secondary structure and its interactions with biological targets. nih.gov While the direct incorporation of this compound into peptides is not explicitly detailed, its derivatives can be chemically modified to form novel fluorinated amino acids suitable for such synthetic applications.

Compound Information

Compound Name
This compound
5-Hydroxypentanoic acid
Ethyl 4,4-difluoro-5-hydroxypentanoate
4-Amino-5-hydroxypentanoic acid
Bromodifluoroacetamides

Research Findings: Lipophilicity of Fluorination Motifs

Fluorination MotifKey FindingSignificanceReference
Skipped (1,3-Difluoro)More powerful for logP reduction compared to single or vicinal fluorination.Offers a superior strategy for fine-tuning lipophilicity in drug design. nih.govacs.org
Vicinal (1,2-Difluoro)Generally less effective at reducing logP compared to skipped motifs.Provides an alternative tool for modulating molecular properties. soton.ac.uk
ComparisonThe logP decrease from a skipped motif is less than the sum of its individual constituent motifs.Demonstrates a non-additive effect of fluorine substitution on lipophilicity. soton.ac.uk

Applications in Chemical Synthesis and Non Clinical Research

Role as Advanced Synthetic Building Blocks and Intermediates

The structural features of 4,4-difluoro-5-hydroxypentanoic acid and its esters allow for a variety of chemical transformations, making them key components in multi-step synthetic sequences.

A significant application of the ethyl ester of this compound, namely ethyl 4,4-difluoro-5-hydroxypentanoate, is its role as an advanced key intermediate in the synthesis of Gemigliptin. syninnova.com Gemigliptin is a highly selective dipeptidyl peptidase 4 (DPP-4) inhibitor. syninnova.com The synthesis of this complex molecule relies on the strategic use of fluorinated building blocks to achieve the desired biological activity.

Interactive Data Table: Key Intermediates in Gemigliptin Synthesis

Compound NameCAS NumberMolecular FormulaRole
Ethyl 4,4-difluoro-5-hydroxypentanoate79360-94-4C₇H₁₂F₂O₃Advanced key intermediate
Gemigliptin911637-19-9C₁₈H₁₉F₈N₅O₂Final active pharmaceutical ingredient

There is no publicly available research specifically detailing the use of this compound as a fragment in fragment-based drug discovery for the development of chemical probes.

Design of Chemical Probes and Ligands (mechanistic research, not therapeutic efficacy)

Currently, there is no specific information available in the public domain that describes the use of this compound for the design of chemical probes and ligands for mechanistic research.

Applications in Materials Science (if applicable to the compound's structure)

There is no information available in the public domain regarding the application of this compound in materials science.

Development of PROTAC Linkers (if applicable, for chemical mechanism studies)

While related non-fluorinated compounds such as 5-hydroxypentanoic acid have been used in the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers, there is no specific mention in the available literature of this compound being utilized for the development of PROTAC linkers for chemical mechanism studies.

Future Research Directions and Challenges

Development of Highly Enantioselective Synthetic Routes for Chiral Forms

A significant challenge in the study of 4,4-difluoro-5-hydroxypentanoic acid lies in the development of efficient and highly enantioselective synthetic routes to access its chiral forms. The stereocenter at the C5 position, bearing the hydroxyl group, is crucial for its potential applications in areas such as medicinal chemistry and materials science. Current synthetic strategies often result in racemic mixtures, necessitating challenging and often inefficient resolution steps.

Future research will need to focus on the development of asymmetric methodologies that can introduce the fluorine atoms and the hydroxyl group with high stereocontrol. Potential avenues include:

Enzyme-Catalyzed Resolutions: The use of hydrolases, such as lipases, has shown promise in the kinetic resolution of fluorinated racemates of arylcarboxylic acids, yielding both (S)-carboxylic acids and (R)-esters with high enantiomeric purity. mdpi.com Similar strategies could be adapted for the resolution of this compound or its ester derivatives. mdpi.com Lipase-catalyzed transesterification has also been successful in the kinetic resolution of δ-hydroxy esters. capes.gov.br

Chiral Amine Catalysis: The enantioselective fluorination of α-branched aldehydes using chiral primary amine catalysts has been achieved, suggesting a potential route to introduce fluorine stereoselectively. rsc.org

Substrate-Enzyme Molecular Docking: In silico docking studies can be employed to rationalize the selectivity and substrate scope of enzymatic reactions, aiding in the selection or engineering of enzymes for the desired transformation. chemrxiv.org

Asymmetric Hydrogenation: While challenging, the development of catalysts for the asymmetric reduction of a corresponding β-keto ester or a fluorinated unsaturated precursor could provide direct access to the desired chiral hydroxy acid.

A successful enantioselective synthesis would not only provide access to pure enantiomers for further study but also enable the investigation of stereospecific interactions in biological and chemical systems.

Exploration of Novel Reactivity Patterns Induced by Geminal Difluorination and Hydroxyl Proximity

The close proximity of the gem-difluoro group and the hydroxyl group in this compound is expected to give rise to unique reactivity patterns. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of the C-H bond at C4 and the reactivity of the adjacent hydroxyl group.

Future investigations should aim to explore and harness this unique reactivity. Key areas of focus include:

Intramolecular Cyclization Reactions: The potential for intramolecular cyclization to form fluorinated lactones is a promising area of research. A patent describes the cyclization of 5-(4-fluorophenyl)-5-hydroxypentanoic acid to form a tetrahydropyran-2-one derivative. google.com Similar transformations with this compound could lead to novel fluorinated heterocyclic compounds.

Neighboring Group Participation: The hydroxyl group could act as a neighboring group, participating in reactions at the C4 position and influencing the stereochemical outcome.

Activation of the C-F Bond: While generally strong, the C-F bond can be activated under certain conditions. Research into the selective cleavage or functionalization of one of the C-F bonds could open up new synthetic pathways.

Influence on Carboxylic Acid Reactivity: The gem-difluoro group's electronic influence on the distant carboxylic acid functionality warrants investigation, potentially altering its pKa and reactivity in esterification or amidation reactions.

Understanding these reactivity patterns will be crucial for the design of novel synthetic transformations and the development of new fluorinated building blocks for various applications.

Mechanistic Understanding of Enzymatic Transformations Involving Fluorinated Hydroxy Acids in in vitro Systems

The interaction of fluorinated molecules with enzymes is a field of growing interest. For this compound, understanding how enzymes recognize and transform this substrate in in vitro systems is essential for its potential use in biocatalysis and for understanding its behavior in biochemical assays. This research is distinct from in vivo metabolism studies related to drug efficacy or safety.

Future research should focus on:

Enzyme Screening and Characterization: A broad screening of various enzyme classes, such as oxidoreductases, hydrolases, and lyases, should be conducted to identify enzymes capable of transforming this compound. nih.gov Glycolate oxidase from spinach, for instance, has been shown to catalyze the enantioselective oxidation of racemic 2-hydroxy acids. capes.gov.br

Mechanistic Studies: Detailed mechanistic studies of promising enzymatic transformations are needed. This includes identifying the active site residues involved in substrate binding and catalysis, as well as determining the kinetic parameters of the reaction.

Structural Biology: Obtaining crystal structures of enzyme-substrate complexes would provide invaluable insights into the molecular basis of recognition and catalysis. This information can guide protein engineering efforts to improve enzyme activity and selectivity.

Biocatalytic Applications: The development of robust and efficient enzymatic processes for the synthesis of chiral derivatives of this compound or for its conversion into other valuable fluorinated compounds is a key long-term goal. rsc.org

These in vitro studies will contribute to a fundamental understanding of how fluorine substitution influences enzyme-substrate interactions and will pave the way for the development of novel biocatalytic methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Future directions in this area include:

Predictive Retrosynthesis: AI-powered platforms can analyze vast reaction databases to propose multiple, viable synthetic pathways for a target molecule. elsevier.com This can help chemists identify novel and more efficient routes that might be overlooked through traditional analysis. chemcopilot.com

Reaction Outcome Prediction: Machine learning models, particularly those based on transformer architectures and graph neural networks, can predict the products and yields of unknown reactions with increasing accuracy. chemcopilot.com This can minimize trial-and-error experimentation and accelerate the discovery of new transformations for fluorinated compounds.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst, leading to improved yields and selectivity.

Data-Driven Discovery: By analyzing large datasets of chemical reactions, ML algorithms can identify new patterns of reactivity and propose entirely new types of chemical transformations. nih.gov

The integration of AI and ML into the research workflow for this compound will not only accelerate the pace of discovery but also foster the development of more sustainable and efficient synthetic methodologies.

Expanding the Scope of Analytical Techniques for Complex Fluorinated Metabolites in Chemical Research

The analysis of fluorinated compounds presents unique challenges due to the properties of the fluorine atom. As research into the reactivity and transformations of this compound progresses, the need for advanced analytical techniques to characterize complex fluorinated reaction products and potential metabolites in chemical research settings will become increasingly critical.

Key areas for future development include:

Advanced NMR Spectroscopy: While ¹⁹F NMR is a powerful tool, further development of computational methods to accurately predict ¹⁹F NMR chemical shifts can aid in the identification of unknown fluorinated products without the need for authentic standards. nih.govacs.orgresearchgate.net

Mass Spectrometry: The development of novel ionization techniques and fragmentation analysis methods in mass spectrometry is needed to better characterize fluorinated molecules, as current workflows can sometimes fall short. acs.org

Chromatographic Separations: The development of new chiral stationary phases for HPLC and GC will be essential for the separation and quantification of enantiomers of this compound and its derivatives. mdpi.com

Hyphenated Techniques: The combination of techniques such as LC-NMR and LC-MS will be crucial for the comprehensive analysis of complex mixtures containing fluorinated compounds.

By expanding the analytical toolbox, researchers will be better equipped to unravel the intricate chemical transformations of this compound and fully characterize the novel fluorinated molecules that arise from its unique reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.